molecular formula C15H5F7N2O B286991 2-(2,3,4,5-Tetrafluorophenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole

2-(2,3,4,5-Tetrafluorophenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole

Cat. No. B286991
M. Wt: 362.2 g/mol
InChI Key: KNNRVFPPVLXNHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3,4,5-Tetrafluorophenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a type of oxadiazole, which is a class of organic compounds that contain a five-membered ring made up of three carbon atoms, one nitrogen atom, and one oxygen atom.

Mechanism of Action

The mechanism of action of 2-(2,3,4,5-Tetrafluorophenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole is not well understood, but it is believed to be related to its unique chemical structure. This compound contains both electron-donating and electron-withdrawing groups, which makes it highly polarizable and capable of interacting with other molecules through various types of chemical bonds.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of 2-(2,3,4,5-Tetrafluorophenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole. However, it has been found to be relatively non-toxic and biocompatible, which makes it a suitable candidate for use in biomedical applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(2,3,4,5-Tetrafluorophenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole is its high purity and stability, which makes it easy to work with in laboratory experiments. However, its relatively high cost and limited availability can be a limitation for some researchers.

Future Directions

There are several future directions for research on 2-(2,3,4,5-Tetrafluorophenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole. One area of research is in the development of more efficient and cost-effective synthesis methods. Another area of research is in the optimization of its properties for use in various applications such as OLEDs, OFETs, and biomedical devices. Additionally, further studies on its mechanism of action and biochemical and physiological effects are needed to fully understand its potential applications.

Synthesis Methods

The synthesis of 2-(2,3,4,5-Tetrafluorophenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole is usually carried out through a reaction between 2,3,4,5-tetrafluorobenzoic acid and 4-(trifluoromethyl)aniline in the presence of a dehydrating agent such as phosphorus oxychloride. This reaction results in the formation of the desired compound, which can be purified through various methods such as column chromatography.

Scientific Research Applications

2-(2,3,4,5-Tetrafluorophenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole has been extensively studied for its potential applications in various fields of science. One of the most promising areas of research is in the development of organic light-emitting diodes (OLEDs). This compound has been found to exhibit excellent electron transport properties, making it a suitable candidate for use as an electron transport material in OLEDs.
Another area of research where this compound has shown potential is in the development of organic field-effect transistors (OFETs). OFETs are electronic devices that rely on the interaction between an organic semiconductor and an electric field to control the flow of current. 2-(2,3,4,5-Tetrafluorophenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole has been found to exhibit high charge carrier mobility, which makes it a promising candidate for use as an organic semiconductor in OFETs.

properties

Molecular Formula

C15H5F7N2O

Molecular Weight

362.2 g/mol

IUPAC Name

2-(2,3,4,5-tetrafluorophenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole

InChI

InChI=1S/C15H5F7N2O/c16-9-5-8(10(17)12(19)11(9)18)14-24-23-13(25-14)6-1-3-7(4-2-6)15(20,21)22/h1-5H

InChI Key

KNNRVFPPVLXNHZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NN=C(O2)C3=CC(=C(C(=C3F)F)F)F)C(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)C3=CC(=C(C(=C3F)F)F)F)C(F)(F)F

Origin of Product

United States

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